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Abstract
DASA-58 is a potent, selective, small-molecule allosteric activator of the M2 isoform of

pyruvate kinase (PKM2), an enzyme that plays a pivotal role in the altered metabolic landscape

of cancer cells. By promoting the active tetrameric conformation of PKM2, DASA-58 effectively

re-engineers glycolytic flux, leading to a cascade of downstream effects on cancer cell

metabolism and signaling. This technical guide provides an in-depth analysis of the mechanism

of action of DASA-58, its quantitative effects on cancer cell metabolism, and detailed protocols

for key experimental procedures to study its impact.

Introduction: The Role of PKM2 in Cancer
Metabolism
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis

even in the presence of ample oxygen, a phenomenon known as the Warburg effect.[1]

Pyruvate kinase (PK) catalyzes the final, rate-limiting step of glycolysis, the conversion of

phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[2][3] The M2

isoform of PK (PKM2) is preferentially expressed in cancer cells and exists in a dynamic

equilibrium between a highly active tetrameric state and a less active dimeric state.[1] The

dimeric form of PKM2 is less efficient at converting PEP to pyruvate, leading to an

accumulation of upstream glycolytic intermediates that can be shunted into anabolic pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b606943?utm_src=pdf-interest
https://www.benchchem.com/product/b606943?utm_src=pdf-body
https://www.benchchem.com/product/b606943?utm_src=pdf-body
https://www.benchchem.com/product/b606943?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25565206/
https://www.israelsenlab.org/downloads/Nature%20Chemical%20Biology%202012%20Anastasiou.pdf
https://flore.unifi.it/retrieve/e398c379-90ea-179a-e053-3705fe0a4cff/63-Giannoni%20et%20al%2C%20ONCOTARGET%202015.pdf
https://pubmed.ncbi.nlm.nih.gov/25565206/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to support cell proliferation, such as the pentose phosphate pathway for nucleotide synthesis

and the serine biosynthesis pathway.[4]

DASA-58 is a specific activator of PKM2 that stabilizes the active tetrameric form of the

enzyme. This forced activation of PKM2 has profound implications for cancer cell metabolism,

shifting the balance from anabolism back towards catabolism and creating metabolic

vulnerabilities that can be exploited for therapeutic intervention.

Mechanism of Action of DASA-58
DASA-58 acts as an allosteric activator of PKM2, binding to a site distinct from the endogenous

activator fructose-1,6-bisphosphate (FBP). This binding induces a conformational change that

promotes and stabilizes the formation of the catalytically active PKM2 tetramer. A key feature of

DASA-58-induced activation is its resistance to inhibition by tyrosine-phosphorylated proteins,

a common mechanism in cancer cells to suppress PKM2 activity and promote the anabolic

state.

The activation of PKM2 by DASA-58 leads to an increased conversion of PEP to pyruvate,

thereby accelerating the glycolytic rate. This has several important downstream consequences:

Depletion of Upstream Glycolytic Intermediates: The increased flux through the final step of

glycolysis leads to a reduction in the pool of upstream metabolites.

Reduction of TXNIP Levels: The depletion of glycolytic intermediates, such as glucose-6-

phosphate, leads to a decrease in the levels of Thioredoxin-Interacting Protein (TXNIP), an

intracellular glucose sensor.

Activation of AMPK Signaling: The altered energy state within the cell, potentially due to

changes in ATP production and consumption, leads to the activation of AMP-activated

protein kinase (AMPK), a key cellular energy sensor.

Increased Lactate Production: The enhanced production of pyruvate results in increased

conversion to lactate, which is then exported from the cell, leading to extracellular

acidification.

Altered Mitochondrial Respiration: Studies have shown that DASA-58 can lead to a

decrease in oxygen consumption, suggesting a shift away from mitochondrial respiration,
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without causing direct mitochondrial damage.

Quantitative Effects of DASA-58 on Cancer Cells
The following tables summarize the quantitative data on the effects of DASA-58 from various

studies.

Table 1: In Vitro and Cellular Potency of DASA-58

Parameter Value Cell/System Reference

AC50 (in vitro) 38 nM Purified PKM2

AC90 (in vitro) 680 nM Purified PKM2

EC50 (cellular) 19.6 µM
A549 lung cancer

cells

Table 2: Effects of DASA-58 on Cancer Cell Metabolism and Phenotype
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Effect Concentration Cell Line(s) Observation Reference

Pyruvate Kinase

Activity
15 µM

Breast cancer

cells

Significant

increase

Extracellular

Acidification
30 µM, 60 µM

Breast and

prostate cancer

cells

Enhanced

Lactate Levels 30 µM
Breast cancer

cells
Increased

Oxygen

Consumption
15 µM, 30 µM

Breast cancer

cells

Affected

respiration levels

TXNIP Levels 15 µM

Breast and

prostate cancer

cells

Depleted

AMPK

Phosphorylation

(T172)

15 µM
Breast cancer

cells
Increased

Metastatic

Dissemination
40 µM

Prostate cancer

(PC3) cells

~6-fold reduction

in lung

metastases

Synergistic Anti-

proliferative

Effects

15 µM
Breast cancer

cells

Potentiates

effects of

metabolic

stressors

Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of

DASA-58 on cancer cell metabolism.

Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PK in cell lysates. The assay is based on the

lactate dehydrogenase (LDH)-coupled method, where the pyruvate produced by PK is
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converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease

in NADH is monitored spectrophotometrically at 340 nm.

Materials:

Cells treated with DASA-58 or vehicle control (DMSO)

Lysis buffer (e.g., RIPA buffer)

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

Phosphoenolpyruvate (PEP)

ADP

NADH

Lactate dehydrogenase (LDH)

96-well microplate

Microplate reader

Procedure:

Culture cells to the desired confluency and treat with various concentrations of DASA-58 or

DMSO for the desired time.

Wash cells with ice-cold PBS and lyse them in lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant.

Prepare the reaction mixture in the assay buffer containing PEP, ADP, NADH, and LDH.

Add a standardized amount of cell lysate to each well of a 96-well plate.

Initiate the reaction by adding the reaction mixture to the wells.
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Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-

30 minutes) at 37°C.

The rate of decrease in absorbance at 340 nm is proportional to the PK activity.

Normalize the PK activity to the protein concentration of the cell lysate.

Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of proton extrusion from cells, which is largely a result of lactate

production from glycolysis. A common method is to use a Seahorse XF Analyzer.

Materials:

Seahorse XF Analyzer

Seahorse XF cell culture microplates

Cells of interest

DASA-58

Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

The day before the assay, hydrate the sensor cartridge in a CO2-free incubator.

On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base

medium and incubate in a CO2-free incubator for 1 hour.

Load the injector ports of the sensor cartridge with DASA-58 and other compounds if desired

(e.g., for a glycolysis stress test).

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
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The instrument will measure the basal ECAR before injecting DASA-58 and then continue to

measure the ECAR after the injection to determine the effect of the compound.

Data is typically normalized to cell number or protein content.

Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, which is an indicator of

mitochondrial respiration. This is also commonly performed using a Seahorse XF Analyzer.

Materials:

Same as for the ECAR assay.

Procedure:

The procedure is similar to the ECAR assay.

The Seahorse XF Analyzer simultaneously measures both OCR and ECAR.

A mitochondrial stress test can be performed by sequentially injecting oligomycin (ATP

synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP

production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III

inhibitor).

The effect of DASA-58 on basal and maximal respiration can be determined by injecting it

before or during the mitochondrial stress test.

Western Blotting for TXNIP and Phospho-AMPK
This technique is used to detect changes in the protein levels of TXNIP and the

phosphorylation status of AMPK.

Materials:

Cells treated with DASA-58 or vehicle control

Lysis buffer with protease and phosphatase inhibitors
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SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-TXNIP, anti-phospho-AMPK (Thr172), anti-total AMPK, and a

loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with DASA-58 or vehicle for the desired time periods.

Lyse the cells and determine protein concentration.

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system.
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Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by DASA-58 and a typical

experimental workflow for its characterization.

Cancer Cell

DASA-58

PKM2 (tetramer)
(active)activates

PKM2 (dimer)
(less active)

Glycolysisaccelerates

Upstream Glycolytic
Intermediatesdepletes

Pyruvate

AMPK
activates

TXNIP

regulates

Lactate

inhibits

p-AMPK (active)

Click to download full resolution via product page

Caption: Signaling pathway of DASA-58 in cancer cells.
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Experimental Characterization of DASA-58

Start: Cancer Cell Lines
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Caption: Workflow for characterizing DASA-58's effects.

Conclusion
DASA-58 represents a promising pharmacological tool to probe and potentially exploit the

metabolic vulnerabilities of cancer cells. By forcing the activation of PKM2, DASA-58 rewires

cancer cell metabolism, leading to increased glycolysis, altered mitochondrial respiration, and

the activation of key energy-sensing pathways. This in-depth technical guide provides the

foundational knowledge and experimental framework for researchers to further investigate the

multifaceted effects of DASA-58 and its potential as a component of novel anti-cancer

therapeutic strategies. The provided data and protocols serve as a valuable resource for the

scientific community to build upon in the quest to understand and target the metabolic

dependencies of cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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